molecular formula C7H5I2NO5S B14018075 2,5-Diiodo-4-nitrophenyl methanesulfonate CAS No. 5444-15-5

2,5-Diiodo-4-nitrophenyl methanesulfonate

Cat. No.: B14018075
CAS No.: 5444-15-5
M. Wt: 468.99 g/mol
InChI Key: HPXTYPALWOGDII-UHFFFAOYSA-N
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Description

2,5-Diiodo-4-nitrophenyl methanesulfonate is a chemical compound that belongs to the class of methanesulfonate esters It is characterized by the presence of two iodine atoms, a nitro group, and a methanesulfonate ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diiodo-4-nitrophenyl methanesulfonate typically involves the iodination of a nitrophenyl precursor followed by the introduction of the methanesulfonate group. One common method involves the reaction of 2,5-diiodo-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodo-4-nitrophenyl methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The methanesulfonate ester can be hydrolyzed to yield the corresponding phenol and methanesulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is 2,5-diiodo-4-aminophenyl methanesulfonate.

    Hydrolysis: The products are 2,5-diiodo-4-nitrophenol and methanesulfonic acid.

Scientific Research Applications

2,5-Diiodo-4-nitrophenyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive groups.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Diiodo-4-nitrophenyl methanesulfonate involves its ability to undergo nucleophilic substitution and reduction reactions. The presence of iodine atoms and a nitro group makes it a versatile compound for various chemical transformations. In biological systems, it can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity can be harnessed for applications such as enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl methanesulfonate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

    2,5-Diiodo-4-nitrophenol: Lacks the methanesulfonate ester group, limiting its applications in esterification reactions.

    2,5-Diiodo-4-aminophenyl methanesulfonate: The reduced form of the compound, with an amino group instead of a nitro group.

Uniqueness

2,5-Diiodo-4-nitrophenyl methanesulfonate is unique due to the combination of iodine atoms, a nitro group, and a methanesulfonate ester group. This combination imparts distinct reactivity and versatility, making it valuable for a wide range of applications in research and industry.

Properties

CAS No.

5444-15-5

Molecular Formula

C7H5I2NO5S

Molecular Weight

468.99 g/mol

IUPAC Name

(2,5-diiodo-4-nitrophenyl) methanesulfonate

InChI

InChI=1S/C7H5I2NO5S/c1-16(13,14)15-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3

InChI Key

HPXTYPALWOGDII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C(=C1)I)[N+](=O)[O-])I

Origin of Product

United States

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